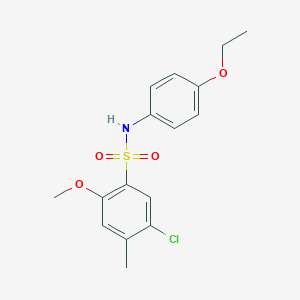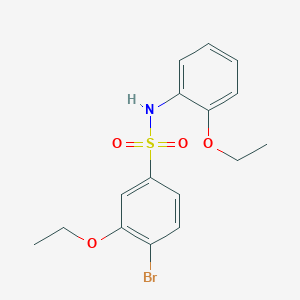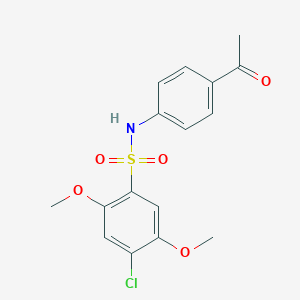
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide, also known as 2C-E, is a synthetic phenethylamine that belongs to the 2C family of drugs. It was first synthesized by Alexander Shulgin in 1991 and has gained popularity among researchers due to its unique properties. The compound is known for its psychedelic effects and has been used in scientific research to study its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to exert its effects through its interaction with the serotonin 2A receptor. This receptor is known to play a role in regulating mood, perception, and cognition. The compound is also believed to modulate other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce psychedelic effects, such as altered perception, mood, and thought processes. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It is a highly potent compound, which allows for the study of its effects at low concentrations. It also has a unique chemical structure, which makes it useful for studying the structure-activity relationships of phenethylamines. However, the compound also has several limitations, such as its potential for inducing adverse effects and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide. One potential area of research is its potential therapeutic applications. The compound has shown promise as a treatment for certain psychiatric disorders, such as depression and anxiety. Another area of research is the development of analogs with improved pharmacological properties, such as increased potency and selectivity for specific receptors. Additionally, the compound could be used as a tool in the study of the structure-activity relationships of phenethylamines.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide involves a multi-step process. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with ethyl 4-bromobenzoate to form 2,5-dimethoxyphenethyl 4-bromobenzoate. This intermediate is then reacted with sodium sulfite to form the sulfonate ester, which is then hydrolyzed to form the final product.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide has been used in scientific research to study its mechanism of action and potential therapeutic applications. It has been shown to have a high affinity for the serotonin 2A receptor, which is believed to be responsible for its psychedelic effects. Researchers have also studied its effects on other neurotransmitter systems, such as dopamine and norepinephrine.
Propiedades
Fórmula molecular |
C16H19NO5S |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO5S/c1-4-22-13-7-5-12(6-8-13)17-23(18,19)16-11-14(20-2)9-10-15(16)21-3/h5-11,17H,4H2,1-3H3 |
Clave InChI |
OIYHQUKZPBANLR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)

